Stereochemical Impact on Physicochemical Properties: Calculated logP Comparison with (6S)-Enantiomer
The (6S) enantiomer of 4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920798-18-1) has a calculated partition coefficient (LogP) of 1.68340, a key determinant of membrane permeability and bioavailability . While the (6R) enantiomer shares the same molecular weight (223.24 g/mol) and formula (C12H14FNO2), its distinct three-dimensional orientation can result in measurable differences in experimental lipophilicity, solubility, and, consequently, in vivo distribution [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Not available in public data |
| Comparator Or Baseline | (6S)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one (CAS 920798-18-1) has a calculated LogP of 1.68340 |
| Quantified Difference | Not applicable; data for target compound is not publicly available. |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
Differences in logP values between enantiomers can significantly impact absorption, distribution, and target engagement, making the specific (6R) configuration essential for reproducible experimental outcomes.
- [1] European Patent Office. (2010). EP2221305A1 - Method for synthesizing intermediate compound for synthesizing a pharmaceutical agent. View Source
